molecular formula C10H15NO B15002540 2-(2,5-Dimethylphenoxy)ethanamine CAS No. 26646-33-3

2-(2,5-Dimethylphenoxy)ethanamine

Cat. No.: B15002540
CAS No.: 26646-33-3
M. Wt: 165.23 g/mol
InChI Key: IYHRVDDDRMNGIC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)ethanamine (CAS RN: 26646-33-3) is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₅NO and a molecular mass of 165.23 g/mol . Its structure consists of a phenoxy ring substituted with two methyl groups at the 2- and 5-positions, linked to an ethylamine chain. Synonyms include 2-(2-Aminoethoxy)-1,4-dimethylbenzene and Ethylamine, 2-(2,5-xylyloxy) . The compound’s SMILES notation (O(CCN)C1=C(C)C=CC(C)=C1) highlights its distinct substitution pattern, which differentiates it from methoxy-substituted analogs like the 2C-series hallucinogens .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHRVDDDRMNGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299224
Record name 2-(2,5-Dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-33-3
Record name 2-(2,5-Dimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)ethanamine typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
2-(2,5-Dimethylphenoxy)ethanamine 2,5-dimethyl C₁₀H₁₅NO 165.23 Methyl groups; neutral lipophilicity
2C-H (2,5-Dimethoxyphenethylamine) 2,5-dimethoxy C₁₀H₁₅NO₂ 181.23 Methoxy groups; higher polarity
25I-NBOMe 4-iodo-2,5-dimethoxy + N-benzyl C₁₈H₂₂INO₃ 427.28 Potent 5-HT2A agonist; hallucinogenic
2-(3,4-Dimethoxyphenyl)ethanamine 3,4-dimethoxy C₁₀H₁₅NO₂ 181.23 Altered receptor binding profile

Key Insights:

  • Pharmacological Activity: Methoxy-substituted compounds like 2C-H and NBOMe derivatives (e.g., 25I-NBOMe) are known for hallucinogenic effects via 5-HT2A receptor agonism . The methyl substituents in this compound likely diminish receptor affinity, though specific activity data are unavailable.
  • Metabolism: NBOMe compounds undergo extensive hepatic metabolism via CYP3A4 and CYP2D6, producing O-desmethyl and hydroxylated metabolites . The absence of methoxy groups in this compound may simplify metabolic pathways, reducing the likelihood of glucuronidation observed in NBOMe derivatives .
Table 2: Hazard Comparison
Compound Hazards (GHS Classification) Key Risks
This compound Limited data; inferred from analogs Potential skin/eye irritation (similar to phenethylamines)
2-(2,5-Dimethoxyphenyl)ethylamine H302 (acute toxicity), H315/H318 (skin/eye damage) Severe skin burns, eye damage
25I-NBOMe Hallucinations, seizures, fatalities High toxicity due to 5-HT2A overstimulation

Key Insights:

  • While direct safety data for this compound are scarce, structurally related compounds like 2-(2,5-Dimethoxyphenyl)ethylamine pose risks of severe skin and eye damage .
  • NBOMe derivatives exhibit acute neurotoxicity, with documented fatalities linked to overdose .

Legal and Regulatory Status

  • This compound: Not explicitly listed in controlled substance schedules but may fall under analog laws depending on jurisdiction.
  • 2C-Series and NBOMe Derivatives : Explicitly controlled in many regions (e.g., 2C-H, 25I-NBOMe under U.S. Schedule I) .

Research and Analytical Considerations

  • Detection: Unlike NBOMe compounds, which require β-glucuronidase treatment for urinary metabolite detection , this compound’s simpler structure may allow direct analysis via GC-MS or LC-MS.
  • Synthesis : The compound’s synthesis likely follows routes similar to other phenethylamines, though methyl substituents may necessitate specific protecting group strategies .

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